molecular formula C18H19N3O5S B4012737 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide

1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide

Cat. No.: B4012737
M. Wt: 389.4 g/mol
InChI Key: LYYVJTOHJCWURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with benzenesulfonyl and nitrophenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Attachment of Nitrophenyl Group: The nitrophenyl group is added through nitration reactions, often using nitric acid and sulfuric acid as reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The sulfonyl and nitrophenyl groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins. The nitrophenyl group may participate in electron transfer reactions, influencing redox states and signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide include:

    1-(4-Nitrophenyl)piperidine-4-carboxamide: Lacks the benzenesulfonyl group, resulting in different reactivity and applications.

    Benzenesulfonyl-piperidine derivatives: These compounds share the benzenesulfonyl group but differ in other substituents, affecting their chemical behavior and uses.

    Nitrophenyl-piperidine derivatives: Similar in structure but vary in the position and nature of the nitrophenyl group, leading to distinct properties.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(19-15-6-8-16(9-7-15)21(23)24)14-10-12-20(13-11-14)27(25,26)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYVJTOHJCWURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(benzenesulfonyl)-N-(4-nitrophenyl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.